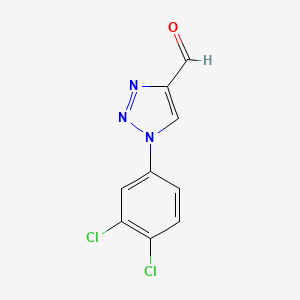

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative characterized by a 3,4-dichlorophenyl substituent at the N1 position and a formyl (-CHO) group at the C4 position of the triazole ring. Its molecular formula is C₉H₅Cl₂N₃O, with a molecular weight of 242.06 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, enabling further derivatization via the aldehyde group for applications in drug discovery, particularly as enzyme inhibitors or receptor agonists/antagonists .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVNHFMDFXOJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196038 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325724-92-2 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325724-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most widely adopted method for synthesizing 1,2,3-triazole derivatives, including this compound.

- Starting materials: 3,4-dichlorophenyl azide and propiolaldehyde (an alkyne bearing an aldehyde group).

- Catalyst: Copper(I) salts such as CuSO₄ with a reducing agent like sodium ascorbate to generate Cu(I) in situ.

- Solvent system: A mixture of water and tert-butanol or other protonic solvents.

- Conditions: Typically carried out at mild temperatures (room temperature to 60–70°C).

- Outcome: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring with the aldehyde group at the 4-position.

This method benefits from high yields (often exceeding 70%) and excellent functional group tolerance, allowing for the preservation of the aldehyde moiety during synthesis.

- The CuAAC approach enables efficient synthesis with yields ranging from 67% to 95% depending on substrate purity and reaction conditions.

- The reaction exhibits high regioselectivity for the 1,4-disubstituted triazole isomer.

- The aldehyde proton appears distinctly in ^1H NMR spectra around δ 10.1 ppm, confirming the presence of the carbaldehyde group.

- The method is scalable and suitable for industrial applications with optimization of catalyst loading and temperature control.

Cyclization from 3,4-Dichloroaniline Derivatives

An alternative synthetic route involves cyclization reactions starting from 3,4-dichloroaniline:

- Starting materials: 3,4-dichloroaniline and appropriate reagents such as bis(2-chloroethyl)amine hydrochloride.

- Reaction: Under controlled conditions, these precursors undergo cyclization to form the triazole ring.

- Post-reaction treatment: The crude product is isolated using protonic solvents and purified by chromatographic techniques.

- Yield and Purity: Industrially optimized processes report yields above 59.5% with purity exceeding 99.5%.

This method is less commonly reported in literature compared to CuAAC but is notable for producing high-purity products suitable for pharmaceutical intermediates.

Multicomponent Reactions and One-Pot Syntheses

Recent advances in triazole chemistry include one-pot, three-component reactions involving:

- Azides, terminal alkynes, and aldehydes or formaldehyde derivatives.

- Catalysts: Copper or silver salts, sometimes combined with bases like sodium bicarbonate.

- Solvents: 1,4-dioxane, acetic acid, or other polar aprotic solvents.

- Conditions: Mild temperatures (room temperature to 80°C).

These methods allow the direct formation of substituted triazoles with aldehyde groups in a single step, improving efficiency and reducing purification steps.

- High functional group tolerance.

- Broad substrate scope including various substituted phenyl azides.

- Yields typically range from 70% to 90% depending on substrates and catalyst systems.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| CuAAC (Click Chemistry) | 3,4-Dichlorophenyl azide + propiolaldehyde | CuSO₄/sodium ascorbate, H₂O/t-BuOH, 60–70°C | 67–95 | >95 | High regioselectivity, mild conditions |

| Cyclization from 3,4-Dichloroaniline | 3,4-Dichloroaniline + bis(2-chloroethyl)amine hydrochloride | Controlled heating, protonic solvents | >59.5 | >99.5 | Industrially optimized, high purity |

| One-Pot Multicomponent Reaction | Azide + alkyne + aldehyde/formaldehyde | Cu or Ag catalyst, 1,4-dioxane, 25–80°C | 70–90 | >90 | Efficient, broad substrate scope |

Detailed Research Findings

Spectroscopic Characterization: The aldehyde group is confirmed by a strong C=O stretch around 1695 cm⁻¹ in IR spectra and a characteristic singlet at δ ~10.1 ppm in ^1H-NMR spectra. The triazole ring exhibits signals near 1530 cm⁻¹ in IR and distinct aromatic proton patterns in NMR.

Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with final purification by preparative HPLC or silica gel chromatography.

Mechanistic Insights: The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition of azide and alkyne, forming a metallacycle intermediate that rearranges to the triazole. The aldehyde group remains intact due to the mild reaction conditions.

Industrial Considerations: Optimization focuses on solvent choice, catalyst loading, temperature control, and purification to maximize yield and purity while minimizing waste and cost. Protonic solvents facilitate post-reaction isolation and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. Specifically, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its efficacy against various bacterial and fungal strains. A study indicated that triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that certain triazole derivatives can induce apoptosis in cancer cells. For instance, the introduction of a 1H-1,2,3-triazole moiety into known anticancer scaffolds has been shown to enhance their cytotoxic effects against cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Agricultural Science

Herbicides and Fungicides

Triazole compounds are widely recognized for their role in agriculture as fungicides and herbicides. The efficacy of this compound as a potential herbicide is being explored due to its ability to disrupt the growth of unwanted plants while being less toxic to crops . This selective action is crucial for sustainable agricultural practices.

Plant Growth Regulators

Research indicates that triazoles can act as plant growth regulators by modulating hormonal pathways within plants. This application is particularly relevant in enhancing crop yields and stress resistance . The compound's ability to influence plant physiology makes it a candidate for further exploration in agricultural biotechnology.

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing functional materials. Its incorporation into polymers can lead to materials with enhanced thermal stability and mechanical properties . These materials find applications in coatings, adhesives, and composites.

Nanotechnology Applications

In nanotechnology, triazole derivatives are being researched for their role in the synthesis of nanoparticles with tailored properties. The compound can facilitate the stabilization of metal nanoparticles, which are useful in catalysis and sensor applications . The ability to modify surface properties through triazole chemistry opens new avenues for developing advanced nanomaterials.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting differences in substituents, functional groups, and physicochemical properties:

Electron-Withdrawing vs. Electron-Donating Groups

- Chlorine vs. Fluorine : The 3,4-dichlorophenyl group in the parent compound enhances lipophilicity and electron-withdrawing effects compared to the 4-fluorophenyl analog . This may improve membrane permeability but reduce solubility.

Functional Group Impact

- Aldehyde (-CHO) : Enables Schiff base formation or nucleophilic additions, making it a key site for covalent inhibitor design (e.g., HDAC inhibitors as in ).

- Ketone (-COCH₃): The ethanone derivative lacks the aldehyde’s reactivity but offers higher lipophilicity (XLogP3: 2.6), favoring passive diffusion.

- Carboxylic Acid (-COOH) : The 3,4-dimethylphenyl analog exhibits increased polarity and hydrogen-bonding capacity, suitable for targeting hydrophilic enzyme pockets.

Positional Isomerism

- 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl : The positional isomer alters steric interactions in binding pockets. For example, 3,4-substitution may better fit hydrophobic enzyme regions compared to 2,3-substitution .

Extended Moieties

Biological Activity

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7Cl2N3O

- Molecular Weight : 244.08 g/mol

- CAS Number : 338419-11-7

Synthesis

The compound can be synthesized through various methods involving the reaction of diazomalonaldehyde with appropriate aniline derivatives. For example, the synthesis typically involves cycloaddition reactions that yield the triazole ring structure essential for its biological activity .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The structure-activity relationship indicates that the presence of electron-withdrawing groups like chlorine enhances its antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study found that derivatives of triazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | < 10 |

| Similar Triazole Derivative | HT29 | < 5 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific cellular targets. It can inhibit key enzymes involved in cell proliferation and survival pathways. For example, studies have indicated that triazole derivatives may interfere with the function of COX enzymes, leading to reduced inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the triazole structure influence biological activity:

- Chlorine Substitution : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring significantly enhances both antimicrobial and anticancer activities.

- Functional Groups : The aldehyde group at position 4 plays a crucial role in binding interactions with biological targets, influencing the compound's overall efficacy .

Case Studies

- Antimicrobial Efficacy : In a comparative study assessing various triazole derivatives against Mycobacterium tuberculosis, compounds similar to this compound demonstrated promising inhibitory activity .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on cancer cell lines revealed that modifications to the triazole ring could lead to enhanced potency against resistant cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation. For example, analogous triazole-carbaldehydes are prepared by reacting substituted anilines with propargyl aldehydes under microwave or thermal conditions, followed by formylation using POCl₃/DMF . Key parameters affecting yield include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the triazole ring protons resonate at δ 8.2–8.3 ppm. The dichlorophenyl group shows coupled doublets in the aromatic region (δ 7.2–7.8 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1695 cm⁻¹ confirms the aldehyde group .

- Elemental Analysis : Used to validate purity (>95% for most synthetic batches) .

Q. What in vitro biological screening assays are commonly used to evaluate its bioactivity?

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .

- Antioxidant Potential : DPPH radical scavenging (IC₅₀ values reported for analogues: 12–45 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20–50 µM) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or regioselectivity issues in triazole formation?

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours thermally) and improves yields by 15–20% .

- Click Chemistry Modifications : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation .

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts like unreacted dichlorophenyl precursors .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HSQC correlates aldehyde carbon (δ ~182 ppm) with its proton .

- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., triazole N1 vs. N2 substitution), as demonstrated for related pyrazole-carbaldehydes .

- DFT Calculations : Predict NMR/IR spectra to cross-validate experimental data .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

- Substituent Variation : Replace 3,4-dichlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .

- Pharmacophore Modeling : Identify critical moieties (e.g., aldehyde group for Schiff base formation) using docking studies .

- Metabolic Stability : Assess oxidative stability via liver microsome assays (t₁/₂ > 60 minutes for lead compounds) .

Q. How can researchers evaluate the compound’s stability under varying storage or experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.